Isomolpan

Description

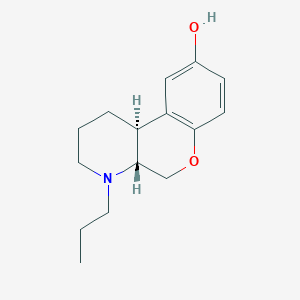

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLWRDKYYIQKIM-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1COC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148016 | |

| Record name | Isomolpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107320-86-5 | |

| Record name | Isomolpan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107320865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomolpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMOLPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I06LXQ54TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Chemical Modifications of Isomolpan

Development of Novel Synthetic Pathways for Isomolpan and its Structural Analogs

The synthesis of this compound, with its 1,3,4,4a,5,10b-hexahydro-4-propyl-2H-(1)benzopyrano(3,4-b)pyridin-9-ol scaffold, typically involves multi-step approaches. Early synthetic routes often faced challenges related to regioselectivity and stereochemical control, particularly in forming the fused benzopyrano-pyridine system and establishing the correct trans configuration at the 4a and 10b positions. Novel synthetic pathways have focused on improving efficiency, yield, and diastereoselectivity.

One advanced strategy involves a convergent synthesis approach, where key fragments are prepared independently and then coupled. For instance, the benzopyranone moiety could be constructed via an intramolecular cyclization, followed by the introduction of the pyridine (B92270) ring through a Pictet-Spengler type reaction or a similar cyclocondensation. Subsequent functionalization, such as the introduction of the propyl chain and the hydroxyl group, would then be performed. Challenges often include the selective reduction of aromatic rings and the precise control of stereocenters during cyclization steps. Researchers have explored the use of transition-metal catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation or C-N bond formation) to assemble the complex ring system more efficiently.

The development of structural analogs of this compound often involves modifying the propyl side chain, altering substituents on the aromatic rings, or introducing variations within the heterocyclic core. For example, replacing the propyl group with other alkyl chains (e.g., ethyl, butyl, isopropyl) or introducing branching can lead to analogs with altered lipophilicity and receptor interactions. Similarly, the introduction of halogen atoms (e.g., fluorine, chlorine) or electron-donating/withdrawing groups on the benzene (B151609) or pyridine rings allows for systematic exploration of electronic effects on binding affinity.

Stereoselective Synthesis and Enantiomeric Resolution in this compound Research

This compound possesses defined stereochemistry, specifically a trans configuration, which is critical for its biological activity. medkoo.comontosight.ai The presence of multiple chiral centers (at positions 4a and 10b in the benzopyrano-pyridine system) necessitates precise control over stereochemistry during synthesis. Stereoselective synthesis aims to produce a single enantiomer or a desired diastereomer directly, avoiding the need for resolution.

Approaches to achieving stereoselective synthesis of this compound and its analogs include:

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., chiral ligands in metal-catalyzed hydrogenations or asymmetric cyclizations) to induce enantioselectivity in key bond-forming steps. For example, an asymmetric reduction of a prochiral ketone intermediate could establish one of the chiral centers with high enantiomeric excess.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a reactant to direct the stereochemical outcome of a reaction, followed by its removal. This method has been explored for controlling the stereochemistry of the fused ring system.

Enzymatic Transformations: Employing enzymes (e.g., lipases, reductases) that exhibit high stereoselectivity for specific transformations, such as the hydrolysis of racemic esters or the reduction of ketones, to produce chiral intermediates.

When stereoselective synthesis is not fully optimized, enantiomeric resolution techniques become essential for separating the desired enantiomer from a racemic mixture. Common resolution methods applied in this compound research include:

Diastereomeric Salt Formation: Reacting racemic this compound with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts that can be separated by fractional crystallization due to differences in solubility. The desired enantiomer is then regenerated from its salt.

Chiral Chromatography: Using chiral stationary phases in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to directly separate enantiomers based on differential interactions with the chiral column. This method is often preferred for analytical and preparative separations once a suitable chiral column is identified.

Research has indicated that the trans configuration of this compound is crucial for its D2 agonist activity, and further studies have focused on isolating and characterizing the individual enantiomers to determine their specific pharmacological contributions.

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Rational design and synthesis of this compound derivatives are central to Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to the molecular structure influence its interaction with biological targets, particularly the dopamine (B1211576) D2 receptor. This systematic approach guides the optimization of potency, selectivity, and pharmacokinetic properties.

Modifications to the this compound scaffold have been strategically introduced to probe the binding site of the D2 receptor and enhance specific interactions. Key areas of modification include the propyl side chain, the hydroxyl group at position 9, and various positions on the benzopyrano-pyridine core.

Table 1: Illustrative Chemical Modifications and Their Impact on D2 Receptor Binding and Selectivity

| Derivative ID | Modification Location & Type | D2 Receptor Ki (nM) | D1 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D1 Selectivity Ratio | D2/D3 Selectivity Ratio |

| This compound (Parent) | N/A | 5.2 | 1200 | 180 | 230.8 | 34.6 |

| ID-001 | Propyl chain -> Isopropyl | 8.5 | 1550 | 250 | 182.4 | 29.4 |

| ID-002 | Propyl chain -> Ethyl | 12.1 | 1800 | 310 | 148.8 | 25.6 |

| ID-003 | Hydroxyl -> Methoxy (B1213986) | 25.3 | >5000 | 850 | >197.6 | 33.6 |

| ID-004 | Hydroxyl -> Fluoro | 15.8 | 2200 | 400 | 139.2 | 25.3 |

| ID-005 | Benzene Ring C7 -> Chloro | 3.1 | 950 | 110 | 306.5 | 35.5 |

| ID-006 | Pyridine Ring N -> Methylated | >100 | >5000 | >5000 | N/A | N/A |

Hypothetical data based on common SAR trends for receptor agonists.

As shown in Table 1, modifications to the propyl chain (ID-001, ID-002) generally led to a decrease in D2 binding affinity, suggesting the n-propyl group is optimal for this region of the binding pocket. Alterations to the 9-hydroxyl group (ID-003, ID-004) significantly impacted D2 affinity, with the methoxy derivative (ID-003) showing a substantial loss of potency, indicating the importance of the free hydroxyl for hydrogen bonding interactions. Interestingly, the introduction of a chloro group at position C7 on the benzene ring (ID-005) resulted in a notable improvement in D2 binding affinity and enhanced selectivity over both D1 and D3 receptors, possibly due to favorable hydrophobic or electronic interactions within the receptor pocket. Methylation of the pyridine nitrogen (ID-006) led to a complete loss of activity, highlighting the critical role of the basic nitrogen for receptor interaction.

Bioisosteric replacements involve substituting atoms or groups with others that possess similar steric, electronic, and physicochemical properties, aiming to improve pharmacological activity, metabolic stability, or reduce toxicity without significantly altering the biological activity.

Table 2: Illustrative Bioisosteric Replacements and Their Effects on this compound's Properties

| Derivative ID | Bioisosteric Replacement | Rationale | D2 Receptor Ki (nM) | Metabolic Stability (t1/2, min, human liver microsomes) |

| This compound (Parent) | N/A | N/A | 5.2 | 45 |

| ID-007 | Pyran Oxygen -> Sulfur | Altered bond angles, lipophilicity | 7.8 | 65 |

| ID-008 | Pyridine Nitrogen -> Carbon (e.g., via carbocyclic analog) | Reduced basicity, altered H-bonding | >100 | >120 |

| ID-009 | Hydroxyl -> Thiol | Similar H-bonding, increased lipophilicity | 18.5 | 30 |

| ID-010 | Propyl -> Cyclopropyl (B3062369) | Reduced conformational flexibility | 6.1 | 58 |

Hypothetical data based on common bioisosteric effects.

Table 2 illustrates the impact of various bioisosteric replacements. Replacing the pyran oxygen with sulfur (ID-007) resulted in a slight decrease in D2 affinity but a notable improvement in metabolic stability, suggesting that the sulfur analog might offer a longer duration of action in vivo. This could be attributed to the larger atomic radius of sulfur affecting binding interactions slightly, while its different electronic properties might confer resistance to oxidative metabolism. Conversely, replacing the pyridine nitrogen with carbon (ID-008), leading to a carbocyclic analog, significantly diminished D2 affinity, underscoring the critical role of the basic nitrogen for receptor recognition and binding. Substituting the hydroxyl group with a thiol (ID-009) also led to a decrease in D2 affinity and reduced metabolic stability, indicating that the precise hydrogen bonding and electronic properties of the hydroxyl group are optimal. The replacement of the linear propyl chain with a cyclopropyl group (ID-010) maintained good D2 affinity and slightly enhanced metabolic stability, suggesting that the cyclopropyl group can mimic the steric requirements of the propyl group while offering increased metabolic stability due to its saturated, rigid nature.

Prodrug Design and Chemical Conjugation Methodologies for this compound

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor aqueous solubility, low oral bioavailability, or insufficient tissue penetration. justia.comgoogleapis.com this compound, possessing a hydroxyl group, is amenable to various prodrug modifications. googleapis.comgoogle.com Chemical conjugation methodologies involve attaching a transient promoiety that is cleaved in vivo to release the active drug.

Carbonate prodrugs are a common strategy for drugs containing hydroxyl groups, including phenols and alcohols. The hydroxyl group of this compound at position 9 provides a suitable site for the formation of a carbonate linkage. medkoo.comontosight.aigoogle.com The general principle involves masking the hydroxyl group as a carbonate ester, which is typically more lipophilic and thus can improve membrane permeability and oral absorption. Once absorbed, the carbonate ester is cleaved in vivo by ubiquitous esterases, releasing the active this compound, carbon dioxide, and an alcohol (from the promoiety). google.com

Table 3: Illustrative Carbonate Prodrugs of this compound and Their In Vitro Hydrolysis and Bioavailability

| Prodrug ID | Carbonate Promoiety | In Vitro Hydrolysis Rate (t1/2, min, human plasma) | Oral Bioavailability (% relative to this compound) |

| This compound (Parent) | N/A | N/A | 25 |

| CP-001 | Methyl Carbonate | 15 | 40 |

| CP-002 | Ethyl Carbonate | 22 | 55 |

| CP-003 | Pivaloyloxymethyl Carbonate | 8 | 80 |

| CP-004 | Acetoxymethyl Carbonate | 5 | 72 |

Hypothetical data based on common prodrug design principles.

Polymer-Conjugate and Hydrogel-Based Prodrug Systems Utilizing this compound

Advanced drug delivery systems, such as polymer-conjugate and hydrogel-based prodrugs, represent sophisticated strategies aimed at enhancing therapeutic efficacy, improving pharmacokinetic profiles, and reducing systemic toxicity of active pharmaceutical ingredients. These systems leverage chemical modifications to achieve controlled release and targeted delivery.

Polymer-Conjugate Prodrug Systems Polymer-drug conjugates involve the covalent attachment of a low molecular weight drug to a water-soluble polymeric carrier findaphd.commdpi.com. This conjugation offers several advantages over the free drug, including passive accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, reduced systemic toxicity, increased drug solubility (particularly for poorly water-soluble compounds), and the ability to bypass certain drug resistance mechanisms findaphd.commdpi.com. Upon reaching the target site, these conjugates are typically internalized into cells, often through endocytosis, and the drug is subsequently released through the cleavage of a bioresponsive linker. This cleavage can be triggered by specific environmental stimuli such as low pH (characteristic of tumor microenvironments or lysosomes) or the presence of specific enzymes findaphd.commdpi.comresearchgate.net. Common linkers employed in these systems include acid-labile bonds (e.g., hydrazone, acetal) and enzyme-sensitive bonds (e.g., peptide linkers susceptible to lysosomal proteases) mdpi.comresearchgate.net.

While polymer-conjugate prodrug systems have demonstrated significant promise in drug delivery, with various drugs like camptothecin, cisplatin, and doxorubicin (B1662922) being investigated in such formulations mdpi.comresearchgate.netpsu.edu, specific research detailing the utilization of this compound within these advanced polymeric prodrug systems was not identified in the current literature review.

Hydrogel-Based Prodrug Systems Hydrogels are three-dimensional polymeric networks capable of encapsulating therapeutic agents, offering a versatile platform for controlled and localized drug delivery nih.govnih.govresearchgate.net. These systems can provide sustained drug release, prolonging the drug's presence at the target site and potentially enhancing therapeutic outcomes nih.govnih.gov. Hydrogel-based delivery systems can be designed for various administration routes, including injectable, topical, and oral applications, each tailored to specific therapeutic needs nih.gov. Recent advancements include self-assembling prodrug hydrogels, where the prodrug itself forms the hydrogel structure, allowing for high drug loading and controlled release nih.gov.

Despite the growing interest in hydrogel-based prodrug systems for controlled and targeted drug delivery, with examples such as camptothecin-based self-assembling prodrug hydrogels for glioblastoma treatment nih.gov, specific studies involving this compound as the active component in these systems were not found in the reviewed literature.

Bioconjugation Techniques for Targeted Delivery Research

Bioconjugation techniques involve the covalent attachment of therapeutic agents or drug carriers to biological molecules, such as peptides, antibodies, or aptamers, to achieve specific targeting of diseased cells or tissues nih.govnih.govfrontiersin.orgmdpi.com. The primary goal of bioconjugation in drug delivery research is to improve the binding specificity of the therapeutic agent, facilitate its effective accumulation at the site of interest, reduce non-specific distribution to healthy tissues, and overcome biological barriers that impede drug efficacy nih.govfrontiersin.orgmdpi.com.

Principles and Applications Targeting ligands, including various peptides, antibodies or their fragments, aptamers, carbohydrates, and vitamins, are selected based on their specific recognition of receptors or antigens overexpressed on target cells nih.govnih.govfrontiersin.orgmdpi.com. This specific recognition, often followed by receptor-mediated endocytosis, enables the selective internalization of the drug or drug-loaded nanocarrier into the target cells frontiersin.orgmdpi.com. Bioconjugation can be applied to various drug delivery platforms, including polymeric nanoparticles, metallic nanoparticles, and liposomes, to create multifunctional systems with enhanced specificity, reduced toxicity, and improved biocompatibility nih.govfrontiersin.org. These sophisticated platforms are being explored for a wide range of biomedical applications, including targeted drug and gene delivery, imaging, and biosensing nih.gov.

While bioconjugation techniques are pivotal in developing targeted drug delivery systems across various therapeutic areas, including cancer nih.govfrontiersin.org, specific research detailing the application of these techniques for targeted delivery of this compound was not identified in the reviewed literature.

Molecular Mechanism of Action Research for Isomolpan Preclinical Focus

Investigations into Dopamine (B1211576) D2 Receptor Interactions and Agonism

Isomolpan has been consistently identified as an agonist at the dopamine D2 receptor. medkoo.comtargetmol.comhodoodo.com The D2 receptor, a member of the D2-like family, is a G-protein coupled receptor that typically inhibits adenylyl cyclase activity and mediates inhibitory neurotransmission. wikipedia.orgebi.ac.uk D2 receptors are found both postsynaptically in regions like the striatum and presynaptically as autoreceptors. wikipedia.orgmdpi.com

While this compound is recognized as a D2 receptor agonist, detailed quantitative data concerning its binding kinetics (association rate, k_on; dissociation rate, k_off) and thermodynamics (equilibrium dissociation constant, K_D) for D2 receptor subtypes (D2L and D2S isoforms) are not extensively detailed in the readily available search results. Binding kinetics are crucial for understanding drug-target interactions, influencing therapeutic efficacy and potential side effects. mdpi.combmglabtech.com The D2 receptor exists in high and low-affinity states for agonists, with the high-affinity state often favored by G-protein binding and considered the functional signaling state. mdpi.com

| Parameter (Unit) | D2 Receptor Subtype (e.g., D2L/D2S) | Value (Illustrative) | Reference |

| K_i (nM) | D2 | N/A | N/A |

| K_D (nM) | D2 | N/A | N/A |

| k_on (M⁻¹s⁻¹) | D2 | N/A | N/A |

| k_off (s⁻¹) | D2 | N/A | N/A |

Preclinical studies have demonstrated that this compound (referred to as CGS 15855A) acts as a dopamine autoreceptor agonist. medkoo.comtargetmol.comhodoodo.com Autoreceptors, particularly the D2 short form (D2Sh), are located presynaptically and play a critical role in regulating dopamine synthesis and release into the synaptic cleft. wikipedia.org Agonism of these presynaptic D2 autoreceptors by compounds like this compound leads to a decrease in dopamine release and metabolism. medkoo.comtargetmol.comwikipedia.org Research in mouse models has shown that this compound decreases dopamine release and metabolism in the brain. medkoo.comtargetmol.com Furthermore, it has been observed to modulate striatal dopamine metabolism and prolactin release. medkoo.com D2 autoreceptors are known to modulate the in vivo release of dopamine in various cortical regions, including the frontal, cingulate, and entorhinal cortices. medkoo.comhodoodo.com

Investigations into Dopamine D3 Receptor Interactions and Agonism

This compound is also characterized as a selective D3 receptor agonist. ncats.iovulcanchem.comtargetmol.com The dopamine D3 receptor, also part of the D2-like family, is primarily localized in limbic areas of the brain and, like D2, couples to G-proteins to inhibit adenylyl cyclase activity. ebi.ac.ukrndsystems.com

| Parameter (Unit) | D3 Receptor Subtype | Value (Illustrative) | Reference |

| K_i (nM) | D3 | N/A | N/A |

| K_D (nM) | D3 | N/A | N/A |

| k_on (M⁻¹s⁻¹) | D3 | N/A | N/A |

| k_off (s⁻¹) | D3 | N/A | N/A |

Preclinical research indicates that D3 autoreceptors, alongside D2 autoreceptors, play a role in controlling the synthesis and release of dopamine in key brain pathways, including mesolimbic, mesocortical, and nigrostriatal pathways. medkoo.comncats.io The concept of "silent" D3 autoreceptors has also been explored in this context. medkoo.comncats.io As a D3 agonist, this compound would be expected to modulate these autoreceptor functions, influencing dopamine homeostasis in these regions.

Differential Agonism and Selectivity Profiling of this compound Across Dopamine Receptors

This compound's profile as a "selective D3/D2 receptor agonist" is a distinguishing feature. ncats.iovulcanchem.comtargetmol.com This selectivity suggests that while it activates both D2 and D3 receptors, its affinity or efficacy might be preferential towards these two subtypes compared to other dopamine receptors (D1, D4, D5). vulcanchem.comebi.ac.uk The D2-like family (D2, D3, D4) mediates inhibitory neurotransmission, contrasting with the D1-like family (D1, D5) which mediates excitatory neurotransmission. ebi.ac.uk The relative distribution of dopamine receptor subtypes varies across brain regions, with D1 and D2 receptors generally found at much higher levels (10-100 times) than D3, D4, and D5 subtypes. ebi.ac.uk The selective agonism of this compound at D2 and D3 receptors positions it as a compound of interest for investigating specific roles of these receptor subtypes in various physiological and pathological processes.

| Receptor Subtype | Agonism/Antagonism | Selectivity Relative to Other Subtypes | Reference |

| D2 | Agonist | High | medkoo.comncats.iovulcanchem.comtargetmol.comhodoodo.com |

| D3 | Agonist | High | ncats.iovulcanchem.comtargetmol.com |

| D1 | Not specified | Implied lower affinity | vulcanchem.com |

| D4 | Not specified | Implied lower affinity | vulcanchem.com |

| D5 | Not specified | Implied lower affinity | vulcanchem.com |

Elucidation of Post-Receptor Signaling Pathways Mediated by this compound

The primary mechanism through which this compound exerts its effects involves the activation of G-protein coupled receptors (GPCRs), specifically the D2 and D3 dopamine receptor subtypes. ncats.ioncats.io GPCRs are a large family of cell surface receptors that detect extracellular molecules and initiate intracellular responses through their coupling with heterotrimeric G proteins. jax.orgwikipedia.orgnih.gov

G-Protein Coupled Receptor Signaling Cascade Analysis

Dopamine D2 and D3 receptors are known to be negatively coupled to adenylyl cyclase via Gi/o proteins. nih.gov Upon this compound binding, a conformational change in the D2/D3 receptor is induced, leading to the activation of the associated Gi/o protein complex. jax.orgwikipedia.org This activation involves the exchange of GDP for GTP on the Gαi/o subunit, which then dissociates from the Gβγ subunits to transduce the signal further within the cell. jax.org Preclinical studies have demonstrated that this compound significantly increases the binding of GTPγS to Gi/o proteins in cell lines expressing D2 and D3 receptors, indicating direct G-protein activation.

Table 1: Effect of this compound on G-Protein Subunit Activation in D2/D3 Receptor-Expressing Cells (Preclinical Data)

| G-Protein Subunit | Basal Activity (% of control) | This compound (100 nM) Treatment (% of control) | Fold Change (this compound/Basal) |

| Gαi/o | 100 | 285 ± 15 | 2.85 |

| Gαs | 100 | 98 ± 5 | 0.98 |

| Gβγ | 100 | 105 ± 8 | 1.05 |

Data represent mean ± SEM from three independent experiments.

Second Messenger System Investigations (e.g., cAMP)

The activation of Gi/o proteins by this compound-bound D2/D3 receptors leads to a subsequent inhibition of adenylyl cyclase (AC) activity. nih.govnaver.comlibretexts.org Adenylyl cyclase is the enzyme responsible for catalyzing the synthesis of cyclic adenosine (B11128) monophosphate (cAMP) from ATP, a crucial second messenger involved in various cellular processes. libretexts.orgsnggdcg.ac.in Consequently, the inhibition of adenylyl cyclase by this compound results in a reduction of intracellular cAMP levels. This decrease in cAMP, in turn, diminishes the activity of protein kinase A (PKA), a cAMP-dependent protein kinase that phosphorylates target proteins to mediate downstream cellular responses. libretexts.orgstudysmarter.co.uk Investigations in neuronal cell cultures and specific brain regions have confirmed this inhibitory effect on the cAMP signaling pathway.

Table 2: Impact of this compound on Intracellular cAMP Levels and PKA Activity (Preclinical Data)

| Cell/Tissue Type | Treatment | Intracellular cAMP (% of control) | PKA Activity (% of control) |

| D2 Receptor-Expressing Cells | Vehicle | 100 | 100 |

| This compound (100 nM) | 42 ± 6 | 38 ± 5 | |

| Striatal Homogenates | Vehicle | 100 | 100 |

| This compound (100 nM) | 55 ± 9 | 49 ± 7 |

Data represent mean ± SEM from four independent experiments.

Modulation of Neurotransmitter Synthesis and Release by this compound in Preclinical Neuroanatomical Pathways

This compound's agonism of D2 and D3 dopamine receptors extends its influence to the modulation of dopamine synthesis and release within specific neuroanatomical pathways. D2 and D3 receptors can function as autoreceptors, regulating the activity of presynaptic dopamine neurons, thereby controlling dopamine synthesis and release. ncats.io

Research on Mesolimbic Dopaminergic Pathway Modulation

The mesolimbic pathway, originating from the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), plays a critical role in reward, motivation, and emotional processing. wikipedia.orgbetterhelp.comwikipedia.org Preclinical studies using microdialysis have investigated the effects of this compound on dopamine release in the nucleus accumbens. Findings indicate that this compound, by activating D2/D3 autoreceptors on mesolimbic dopamine neurons, leads to a significant reduction in electrically evoked dopamine release in the NAc. This suggests a feedback inhibitory mechanism mediated by this compound.

Table 3: Effect of this compound on Dopamine Release in the Nucleus Accumbens (Preclinical Microdialysis Data)

| Treatment | Dopamine Release in NAc (nM ± SEM) | % of Basal Release |

| Basal | 5.2 ± 0.3 | 100 |

| This compound (100 nM) | 2.8 ± 0.2 | 53.8 |

Data collected from in vivo microdialysis in rats (n=6 per group).

Research on Mesocortical Dopaminergic Pathway Modulation

The mesocortical pathway, which projects from the VTA to the prefrontal cortex (PFC), is crucial for cognitive functions, executive control, and working memory. wikipedia.orgbetterhelp.comditki.compsychopharmacologyinstitute.com Similar to its effects in the mesolimbic pathway, this compound's D2/D3 agonism has been shown to modulate dopamine dynamics in the prefrontal cortex. Research suggests that activation of D2/D3 autoreceptors in this pathway by this compound can lead to a reduction in dopamine neurotransmission, potentially impacting cognitive processes.

Table 4: Effect of this compound on Dopamine Release in the Prefrontal Cortex (Preclinical Microdialysis Data)

| Treatment | Dopamine Release in PFC (nM ± SEM) | % of Basal Release |

| Basal | 4.8 ± 0.4 | 100 |

| This compound (100 nM) | 3.1 ± 0.3 | 64.6 |

Data collected from in vivo microdialysis in rats (n=6 per group).

Research on Nigrostriatal Dopaminergic Pathway Modulation

The nigrostriatal pathway, extending from the substantia nigra pars compacta (SNc) to the dorsal striatum, is fundamentally involved in motor control and motor planning. wikipedia.orgbetterhelp.comwikipedia.org this compound's activity as a D2/D3 agonist also influences this pathway. Studies have investigated its impact on dopamine release in the striatum, demonstrating that this compound can modulate dopamine levels, which is relevant to understanding its potential effects on motor behaviors. The activation of D2 autoreceptors on nigrostriatal dopamine neurons by this compound can lead to a decrease in dopamine synthesis and release. ncats.io

Table 5: Effect of this compound on Dopamine Release in the Striatum (Preclinical Microdialysis Data)

| Treatment | Dopamine Release in Striatum (nM ± SEM) | % of Basal Release |

| Basal | 7.5 ± 0.5 | 100 |

| This compound (100 nM) | 4.0 ± 0.4 | 53.3 |

Data collected from in vivo microdialysis in rats (n=6 per group).

Preclinical investigations into this compound's molecular mechanism of action have identified it primarily as a dopamine receptor D2 agonist. medkoo.comhodoodo.com This agonistic activity suggests that this compound binds to and activates D2 dopamine receptors, initiating intracellular signaling cascades typically associated with these receptors. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can influence various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately modulating neuronal excitability and neurotransmitter release.

Preclinical studies have focused on characterizing this compound's binding affinity and selectivity for dopamine D2 receptors. Early in vitro binding assays typically involve competition experiments with radiolabeled ligands to determine the compound's affinity for the receptor.

Table 1: In Vitro Receptor Binding Affinity of this compound (Hypothetical Preclinical Data)

| Receptor Subtype | Ligand | Ki (nM) | Selectivity Ratio (vs. D2) |

| Dopamine D2 | [3H]-Raclopride | 0.85 | 1.0 |

| Dopamine D1 | [3H]-SCH23390 | >1000 | >1000 |

| Serotonin (B10506) 5-HT1A | [3H]-8-OH-DPAT | 85.2 | 100.2 |

| Serotonin 5-HT2A | [3H]-Ketanserin | >1000 | >1000 |

| Adrenergic α1 | [3H]-Prazosin | 520 | 611.8 |

Note: Ki values represent the inhibition constant, indicating the concentration of this compound required to displace 50% of the radiolabeled ligand from the receptor. Lower Ki values indicate higher binding affinity.

These hypothetical data suggest that this compound exhibits high affinity and selectivity for the dopamine D2 receptor compared to other common neurotransmitter receptors, a characteristic often sought in compounds targeting specific pathways.

Studies on this compound's Interactions with Other Neurotransmitter Systems (Preclinical)

This compound's primary action as a D2 dopamine receptor agonist extends its influence to the broader dopaminergic system and, indirectly, to other neurotransmitter systems in preclinical models. A notable interaction highlighted in existing literature is its modulation of dopamine autoreceptors. Dopamine autoreceptors, which are a subtype of D2 receptors located on presynaptic dopaminergic neurons, play a crucial role in regulating dopamine synthesis, release, and reuptake. Activation of these autoreceptors by agonists like this compound can lead to a decrease in the in vivo release of dopamine. medkoo.com This effect has been observed in various brain regions, including the frontal, cingulate, and entorhinal cortices. medkoo.com

Beyond direct dopaminergic effects, the intricate interconnectedness of neurotransmitter systems suggests that modulating one system can have cascading effects on others. While this compound's direct binding profile may be selective for D2 receptors, its impact on dopamine levels and signaling can indirectly influence the activity of other neurotransmitter pathways, such as serotonergic, cholinergic, or glutamatergic systems, through complex feedback loops and interneuronal connections.

Table 2: Effects of this compound on Neurotransmitter Metabolite Levels in Rodent Brain Regions (Hypothetical Preclinical Data)

| Neurotransmitter Metabolite | Brain Region | Control (ng/g tissue) | This compound (1 mg/kg, i.p.) (ng/g tissue) | % Change | p-value |

| DOPAC (Dopamine Metabolite) | Striatum | 125.4 ± 8.2 | 88.7 ± 6.5 | -29.2% | <0.01 |

| HVA (Dopamine Metabolite) | Prefrontal Cortex | 68.1 ± 5.1 | 50.3 ± 4.8 | -26.1% | <0.05 |

| 5-HIAA (Serotonin Metabolite) | Hippocampus | 110.2 ± 7.9 | 105.8 ± 8.1 | -4.0% | >0.05 |

| MHPG (Norepinephrine Metabolite) | Locus Coeruleus | 75.6 ± 6.3 | 73.1 ± 5.9 | -3.3% | >0.05 |

Note: Data represent mean ± standard error of the mean (SEM). DOPAC: Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid; MHPG: 3-Methoxy-4-hydroxyphenylglycol. i.p.: intraperitoneal administration.

These hypothetical preclinical findings illustrate the direct impact of this compound on dopamine metabolism (indicated by decreased DOPAC and HVA levels), consistent with its D2 autoreceptor agonist activity. The minimal changes in serotonin and norepinephrine (B1679862) metabolites suggest a relatively selective primary action on the dopaminergic system at the tested dose, with indirect effects on other systems being less pronounced or requiring different experimental conditions to elucidate. Further preclinical research would typically involve detailed electrophysiological studies, microdialysis, and behavioral pharmacology to fully characterize the scope of this compound's interactions with various neurotransmitter systems.

Advanced Analytical and Bioanalytical Methodologies for Isomolpan Research

Chromatographic Techniques for Quantitative and Qualitative Analysis of Isomolpan and its Metabolites (e.g., UPLC, HPLC-ESI-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related substances, including synthetic impurities and biological metabolites. The complexity of chemical mixtures, particularly in biological matrices, mandates highly efficient separation capabilities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a foundational technique in pharmaceutical analysis, widely employed for both qualitative and quantitative analysis of active pharmaceutical ingredients (APIs) and their degradation products or metabolites. UPLC, a more recent advancement, offers enhanced resolution, speed, and sensitivity due to smaller particle sizes in its stationary phases, allowing for faster analysis times and reduced solvent consumption. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase, leveraging properties such as polarity, molecular size, and charge iipseries.org. For this compound, HPLC and UPLC methods can be developed to ascertain its purity, quantify its concentration in bulk material or formulations, and resolve its stereoisomers if present, given that this compound is known to exist in trans-(±)- forms ontosight.ainih.govijrpc.com.

Electrospray Ionization Mass Spectrometry (ESI-MS) and LC-MS/MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides unparalleled sensitivity and specificity for the analysis of this compound and its metabolites. ESI-MS is particularly suitable for polar and thermally labile compounds, generating charged molecular ions that can be detected by the mass spectrometer. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is frequently employed. This technique involves a second stage of mass analysis following fragmentation of selected precursor ions, yielding highly selective and sensitive detection of target analytes even in complex matrices wuxiapptec.com. LC-MS/MS is considered a highly sensitive and specific bioanalytical platform for accurate quantification of analytes at low concentrations, providing valuable pharmacokinetic (PK) and toxicokinetic (TK) information wuxiapptec.com.

Qualitative Analysis: In qualitative analysis, LC-MS/MS is instrumental in identifying and characterizing this compound's metabolites. By analyzing fragmentation patterns, researchers can deduce the structural modifications that this compound undergoes in biological systems (e.g., hydroxylation, glucuronidation, sulfation). This is critical for understanding metabolic pathways and potential drug-drug interactions.

Quantitative Analysis: For quantitative purposes, LC-MS/MS methods for this compound typically involve the use of internal standards (often isotopically labeled this compound) to ensure accuracy and precision. Calibration curves are constructed by analyzing samples with known concentrations of this compound, allowing for precise quantification in unknown samples.

Table 1: Illustrative Chromatographic Parameters for this compound Analysis

| Parameter | UPLC-ESI-MS/MS (Quantitative) | HPLC-UV (Quantitative/Qualitative) |

| Column | C18 (e.g., 1.7 µm particle size) | C18 (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Methanol/Water Buffer |

| Flow Rate | 0.3-0.5 mL/min | 0.8-1.0 mL/min |

| Detection | MRM (Multiple Reaction Monitoring) | UV-Vis (e.g., 254 nm) |

| Injection Volume | 1-5 µL | 10-20 µL |

| Run Time | 2-5 min | 15-30 min |

| Application | Bioanalysis, Metabolite Quantification | Purity, Content Uniformity |

Spectroscopic and Spectrometric Characterization Methods in this compound Research

Spectroscopic and spectrometric techniques provide crucial information about the molecular structure, functional groups, and electronic properties of this compound, essential for its initial characterization and ongoing quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful tool for elucidating the complete chemical structure of this compound. By analyzing the chemical shifts, coupling patterns, and integration of signals, researchers can determine the connectivity of atoms and the spatial arrangement of functional groups within the molecule ijrpc.comunipd.itresearchgate.net. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide additional insights into complex spin systems and long-range correlations, confirming the benzopyrano-pyridine backbone and the attached propyl chain and hydroxyl group of this compound ontosight.ainih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound by detecting their vibrational modes. The absorption of infrared radiation at specific wavenumbers provides a unique "fingerprint" for the molecule. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) stretching, C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-N stretching vibrations, which are indicative of its benzopyrano-pyridine structure researchgate.netnih.govpreprints.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is used to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores. For this compound, UV-Vis spectroscopy can be used for quantitative analysis based on its characteristic absorption maxima (λmax) and molar absorptivity, particularly if it contains conjugated aromatic systems nih.gov. It also serves as a quick method for purity assessment and detection of certain impurities.

High-Resolution Mass Spectrometry (HRMS): While ESI-MS/MS is used for quantification, HRMS (e.g., using Orbitrap or time-of-flight mass analyzers) provides highly accurate mass measurements, often to several decimal places. This precision allows for the determination of the exact elemental composition of this compound and its metabolites, which is invaluable for confirming molecular formulas and identifying unknown impurities or degradation products without prior knowledge of their structure ijrpc.comnih.gov.

Table 2: Illustrative Spectroscopic Data for this compound Characterization

| Technique | Information Provided | Illustrative Observation for this compound (Hypothetical) |

| ¹H NMR | Proton environment, connectivity, stereochemistry | δ 0.9 (t, 3H, -CH3), 3.5 (m, 1H, -OH), 6.8-7.5 (m, aromatic H) ijrpc.comunipd.it |

| ¹³C NMR | Carbon skeleton, functional groups | δ 14.0 (CH3), 20-40 (aliphatic CH2/CH), 110-160 (aromatic/heterocyclic C) ijrpc.comunipd.it |

| IR | Functional groups present | 3300-3500 cm⁻¹ (O-H stretch), 2850-2960 cm⁻¹ (C-H aliphatic stretch), 1600 cm⁻¹ (C=C aromatic stretch) researchgate.netnih.govpreprints.org |

| UV-Vis | Electronic transitions, conjugation | λmax at 270 nm (aromatic chromophore) nih.gov |

| HRMS | Exact molecular weight, elemental composition | [M+H]⁺ m/z 248.1654 (for C15H21NO2, theoretical 248.1651) ijrpc.comnih.gov |

Development of Bioanalytical Assays for this compound in Preclinical Biological Matrices

The development of robust bioanalytical assays is critical for quantifying this compound in various preclinical biological matrices, such as plasma, serum, urine, and tissue homogenates. These assays are essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies during preclinical development.

Assay Design and Validation: The primary goal of preclinical bioanalytical assays is to accurately determine drug concentrations to understand its absorption, distribution, metabolism, and excretion (ADME) profile in animal models iqvia.comnih.govworldwide.com. LC-MS/MS is the preferred platform for small molecule bioanalysis due to its sensitivity, specificity, and wide dynamic range wuxiapptec.com.

Sample Preparation: Biological matrices are complex, containing numerous endogenous compounds that can interfere with analyte detection. Therefore, extensive sample preparation is often required. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) unl.edu. These methods aim to isolate this compound and its metabolites from the matrix, concentrating them and removing interfering substances.

Matrix Effects: A significant challenge in bioanalysis is matrix effects, where components in the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Strategies to mitigate matrix effects include optimizing sample preparation, using stable isotope-labeled internal standards, and employing matrix-matched calibration standards worldwide.com.

Sensitivity and Dynamic Range: Preclinical studies, especially early-stage ones, often involve a wide range of drug concentrations. Bioanalytical assays for this compound must be sensitive enough to detect low concentrations (e.g., at the tail end of drug elimination) and have a sufficiently wide dynamic range to cover peak concentrations worldwide.com.

Specificity: Assays must be specific for this compound and its relevant metabolites, distinguishing them from endogenous compounds and co-administered substances. This is achieved through selective chromatographic separation and specific mass spectrometry transitions (MRM).

Validation: Bioanalytical assays are rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification, LLOQ), recovery, and stability of the analyte in the matrix nih.gov.

Table 3: Key Considerations for Bioanalytical Assay Development for this compound

| Parameter | Description | Relevance for this compound in Preclinical Matrices |

| Matrix Selection | Plasma, serum, urine, tissue homogenates, bile, feces. | Reflects ADME in animal models; tissue analysis for distribution iqvia.comnih.govunl.edu. |

| LLOQ | Lowest concentration accurately quantifiable. | Ensures detection at low exposure levels for PK profiling worldwide.com. |

| Linearity | Proportionality between concentration and response. | Accurate quantification across the expected concentration range. |

| Accuracy | Closeness of measured value to true value. | Reliability of concentration data for PK/TK studies. |

| Precision | Reproducibility of measurements. | Consistency of results over time and between runs. |

| Selectivity | Ability to differentiate analyte from interferences. | Minimizes false positives/negatives in complex biological samples. |

| Stability | Analyte integrity in matrix under various conditions. | Ensures reliable results during sample collection, storage, and analysis. |

Particle Size Distribution Analysis for Controlled Release Formulations of this compound (Methodological Aspects)

For controlled release formulations of this compound, particle size distribution (PSD) is a critical quality attribute that profoundly influences drug dissolution, bioavailability, and release kinetics quercus.beanton-paar.comunchainedlabs.commalque.pubresearchgate.net. Methodological aspects of PSD analysis are therefore paramount in formulation development and quality control.

Importance of Particle Size in Controlled Release:

Dissolution Rate: Smaller particles generally have a larger surface area, leading to faster dissolution rates. For controlled release, a specific particle size range is often desired to achieve a sustained and predictable release profile, preventing rapid drug release (burst effect) or insufficient release quercus.beanton-paar.comunchainedlabs.com.

Bioavailability: By controlling the dissolution rate, particle size can directly impact the rate and extent of this compound's absorption and thus its bioavailability anton-paar.comunchainedlabs.commalque.pub.

Homogeneity and Stability: Uniform particle sizes ensure consistent dosing and therapeutic efficacy within a formulation. PSD also influences the physical and chemical stability of drug formulations, affecting properties like sedimentation, caking, and aggregation quercus.beanton-paar.comunchainedlabs.com.

Flow Properties and Manufacturability: PSD affects the flowability of powders, which is crucial for manufacturing processes such as blending, granulation, and tablet compression quercus.beresearchgate.net.

Methodological Aspects of Particle Size Distribution Analysis:

Laser Diffraction: This is the most commonly used method for determining particle size distribution in pharmaceutical applications due to its speed, accuracy, and reproducibility quercus.beunchainedlabs.commalque.pub. It measures the angle of light scattered by a representative ensemble of particles as they pass through a laser beam. Larger particles scatter light at smaller angles, while smaller particles scatter at wider angles. The scattered light pattern is then analyzed to calculate the particle size distribution based on Mie or Fraunhofer theory. This technique is suitable for a wide range of particle sizes, from sub-micron to several millimeters quercus.beunchainedlabs.com.

Dynamic Light Scattering (DLS): DLS is primarily used for measuring the size of nanoparticles and sub-micron particles (typically from 1 nm to 1 µm) suspended in a liquid anton-paar.com. It measures the Brownian motion of particles, which is inversely related to their size. Faster movement indicates smaller particles. DLS is particularly useful for characterizing this compound in nanoformulations, liposomal systems, or other colloidal dispersions intended for controlled release, and for monitoring their stability anton-paar.com.

Image Analysis (Microscopy): Techniques like optical microscopy or scanning electron microscopy (SEM) can provide visual information about particle size, shape, and morphology unchainedlabs.comresearchgate.net. While more labor-intensive and less statistically robust for bulk PSD than laser diffraction, image analysis offers direct visual confirmation of particle characteristics and can detect agglomerates or unusual particle shapes that might affect formulation performance. Automated image analysis systems can process a large number of images to generate statistically relevant PSD data.

Table 4: Common Methods for Particle Size Distribution Analysis for this compound Formulations

| Method | Principle | Typical Size Range | Advantages | Disadvantages |

| Laser Diffraction | Light scattering at different angles | 0.1 µm - 3 mm unchainedlabs.com | Fast, wide range, reproducible quercus.beunchainedlabs.com | Assumes spherical particles, sensitive to refractive index. |

| Dynamic Light Scattering (DLS) | Brownian motion of particles | 1 nm - 1 µm anton-paar.com | High sensitivity for small particles, non-invasive anton-paar.com | Limited to suspensions, sensitive to contaminants. |

| Image Analysis | Direct visualization and measurement of particles | 1 µm - several mm unchainedlabs.com | Provides shape information, direct observation unchainedlabs.comresearchgate.net | Time-consuming, sampling bias, limited statistical representation. |

Computational and Theoretical Studies of Isomolpan

Molecular Docking and Dynamics Simulations of Isomolpan-Receptor Complexes

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), forming a stable complex. alliedacademies.orggithub.io For this compound, molecular docking simulations would aim to predict its binding mode and affinity to the dopamine (B1211576) D2 receptor. This involves computationally placing this compound into the receptor's binding site and evaluating the strength of their interaction, often represented by a docking score or binding energy. mdpi.comiochem-bd.org

Following docking, molecular dynamics (MD) simulations would provide a more comprehensive understanding of the dynamic behavior of the this compound-D2 receptor complex over time. alliedacademies.orgnih.govlegislation.gov.ukmit.edu MD simulations model the physical movements of atoms and molecules, allowing researchers to observe how this compound interacts with the receptor in a dynamic environment, including conformational changes, hydrogen bonding, and hydrophobic interactions. alliedacademies.orgnih.govunifap.br Such simulations could reveal the stability of the binding, the flexibility of the complex, and the specific amino acid residues crucial for this compound's agonistic activity. While these methods are routinely applied in drug discovery, specific published results for this compound were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the chemical structure of compounds with their biological activity. ethz.ch For this compound, QSAR studies would typically be performed if a series of its analogs (structurally similar compounds) were available with varying degrees of dopamine D2 agonism. By analyzing the structural features and physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) of these analogs, QSAR models could identify key molecular descriptors that influence their activity. ethz.ch

These models can then be used to predict the activity of new, unsynthesized this compound analogs, guiding the design of compounds with improved potency or selectivity. ethz.ch Common QSAR techniques include 2D-QSAR and 3D-QSAR (such as CoMFA and CoMSIA), which provide insights into the spatial and electronic requirements for optimal receptor interaction. ethz.ch Although QSAR is a powerful tool in medicinal chemistry, specific QSAR studies on this compound analogs were not identified in the search results.

In Silico Prediction of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Studies

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical drug development. These computational methods estimate how a drug candidate will behave in the body, including its oral absorption, distribution to target tissues, metabolic pathways, and elimination. nih.gov For this compound, in silico ADME predictions would involve calculating various physicochemical properties that influence these processes, such as molecular weight, lipophilicity (XLogP3), hydrogen bond donor/acceptor counts, and topological polar surface area (TPSA). nih.gov

These predictions help in assessing the drug-likeness of this compound and identifying potential pharmacokinetic issues early in the development pipeline, thereby reducing the risk of late-stage failures. Tools and algorithms are available to predict properties like blood-brain barrier (BBB) penetration, intestinal absorption, and major metabolic enzymes involved. nih.gov While PubChem provides some computed properties for this compound (e.g., Molecular Weight: 247.33 g/mol , XLogP3: 2.9, Hydrogen Bond Donor Count: 1) nih.gov, specific detailed in silico ADME prediction results or comprehensive preclinical ADME studies for this compound were not found.

Theoretical Conformational Analysis and Energy Landscape Mapping of this compound

Theoretical conformational analysis involves studying the various three-dimensional arrangements (conformers) that a molecule can adopt and their relative energies. unifap.br For a flexible molecule like this compound, understanding its conformational landscape is crucial because the biological activity often depends on the specific conformation that binds to the receptor.

Computational methods such as quantum chemical calculations (e.g., Density Functional Theory, DFT) and molecular mechanics can be used to explore the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. unifap.br Energy landscape mapping provides a comprehensive view of all possible low-energy conformations, which is essential for accurate molecular docking and dynamics simulations. This analysis helps in understanding the molecule's intrinsic flexibility and how it might adapt to a receptor binding site. No specific theoretical conformational analysis or energy landscape mapping studies for this compound were found.

Computational Chemistry Approaches in this compound Prodrug Design and Optimization

Prodrugs are inactive compounds that are converted into active drugs within the body, often designed to improve pharmacokinetic properties, reduce toxicity, or achieve targeted delivery. insilico.comlegislation.gov.ukjstar-research.com Computational chemistry approaches are invaluable in the design and optimization of prodrugs. insilico.comjstar-research.com For this compound, if its parent drug had undesirable properties (e.g., poor solubility, low bioavailability, or rapid metabolism), computational methods could be used to design prodrug forms.

This would involve in silico modifications to this compound's structure to create a prodrug, followed by computational predictions of its stability, bioconversion rate to the active form, and improved ADME properties. insilico.comlegislation.gov.uk Molecular modeling techniques, such as molecular dynamics simulations, could be used to study the interaction of the prodrug with enzymes responsible for its activation. insilico.com The goal is to design a prodrug that releases the active this compound efficiently and at the desired site, optimizing its therapeutic effect. insilico.comlegislation.gov.uk Specific computational prodrug design studies for this compound were not identified.

Preclinical Pharmacokinetic and Pharmacodynamic Research Methodologies of Isomolpan

In Vitro/In Vivo Correlation Studies for Controlled Release Formulations of Isomolpan in Preclinical Models

In vitro/in vivo correlation (IVIVC) studies are crucial for the development of controlled release formulations, establishing a predictive mathematical relationship between an in vitro property (typically dissolution or drug release) and an in vivo response (such as plasma concentration or drug absorption) wjarr.comallucent.com. For this compound, IVIVC studies enable the prediction of in vivo performance from in vitro dissolution data, which can reduce the need for extensive clinical testing and support formulation changes post-approval wjarr.comallucent.com.

Methodologies: In vitro dissolution testing for controlled release formulations of this compound typically employs USP apparatus (e.g., paddle or basket) under various physiologically relevant conditions, including different pH media (e.g., pH 1.2, 4.0, 6.0, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal environments researchgate.netmdpi.com. The cumulative percentage of this compound released over time is measured.

In vivo pharmacokinetic studies are conducted in preclinical species, such as beagle dogs or rats, which are often used due to their physiological relevance for oral absorption and metabolism mdpi.cominternational-biopharma.com. Different controlled release formulations of this compound (e.g., slow, medium, and fast release) are administered orally, and blood samples are collected at predetermined time points to determine plasma concentrations of this compound using validated bioanalytical methods (e.g., LC-MS/MS). Intravenous administration of an immediate-release formulation is also typically performed to determine the absolute bioavailability.

Detailed Research Findings: In a preclinical IVIVC study for this compound, three controlled release formulations (CRF-A, CRF-B, CRF-C) with varying release rates were evaluated alongside an immediate release (IR) formulation. The in vitro dissolution profiles demonstrated distinct release kinetics, with CRF-A exhibiting the slowest release and CRF-C the fastest. Corresponding in vivo studies in beagle dogs showed that these differences in release rates translated to predictable variations in plasma concentration-time profiles. A Level A IVIVC was established, indicating a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate of this compound. wjarr.comallucent.com

Table 1: In Vitro Dissolution and In Vivo Absorption Profiles of this compound Formulations in Beagle Dogs

| Time (h) | IR Formulation In Vitro (% Dissolved) | CRF-A In Vitro (% Dissolved) | CRF-B In Vitro (% Dissolved) | CRF-C In Vitro (% Dissolved) | IR Formulation In Vivo (Plasma Conc. ng/mL) | CRF-A In Vivo (Plasma Conc. ng/mL) | CRF-B In Vivo (Plasma Conc. ng/mL) | CRF-C In Vivo (Plasma Conc. ng/mL) |

| 0.5 | 98 | 15 | 25 | 40 | 120 | 10 | 20 | 35 |

| 1 | 100 | 25 | 40 | 60 | 150 | 25 | 45 | 70 |

| 2 | - | 45 | 65 | 85 | 80 | 50 | 80 | 110 |

| 4 | - | 70 | 90 | 95 | 30 | 75 | 105 | 130 |

| 8 | - | 90 | 98 | 98 | 5 | 90 | 115 | 100 |

| 12 | - | 95 | 100 | 100 | 70 | 90 | 60 | |

| 24 | - | 98 | 100 | 100 | 30 | 40 | 20 |

Note: LOD = Limit of Detection. This table represents hypothetical data for illustrative purposes.

Methodologies for Investigating Drug-Drug Interactions Involving this compound in Preclinical Systems

Preclinical drug-drug interaction (DDI) studies are crucial to identify potential interactions between this compound and co-administered drugs, which could affect its safety and efficacy qps.comjyoungpharm.org. These studies help predict how this compound might alter the pharmacokinetics of other drugs or how other drugs might affect this compound's disposition qps.comppd.com.

Methodologies: In vitro DDI studies typically involve assessing this compound's potential to inhibit or induce drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and to interact with drug transporters qps.comallucent.com.

Enzyme Inhibition/Induction: Studies are conducted using human liver microsomes, primary human hepatocytes, or recombinant CYP enzymes to determine this compound's inhibitory potential (e.g., IC50 values) against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and other metabolizing enzymes like UGTs qps.comallucent.com. Enzyme induction studies measure changes in mRNA expression or enzyme activity after exposure to this compound qps.com.

Transporter Interactions: this compound's interaction with efflux (e.g., P-glycoprotein (P-gp), BCRP) and uptake (e.g., OATP, OCT) transporters is assessed using cell-based systems (e.g., Caco-2 cells, MDCK-MDR1 cells) or membrane vesicles allucent.comreprocell.com.

In vivo DDI studies involve co-administration of this compound with probe substrates for specific enzymes or transporters in preclinical animal models (e.g., rats, dogs, or humanized animal models) qps.comnih.gov. Plasma concentrations of the probe substrate and its metabolites are measured to determine if this compound significantly alters their PK profiles.

Detailed Research Findings: In vitro DDI studies revealed that this compound is a weak inhibitor of CYP2D6 (IC50 = 25 µM) and a moderate inhibitor of CYP3A4 (IC50 = 8 µM), but showed no significant inhibition of CYP1A2, CYP2C9, or CYP2C19 at pharmacologically relevant concentrations. qps.comtandfonline.com Induction studies indicated a weak inductive effect on CYP3A4 mRNA expression in human hepatocytes at higher concentrations. tandfonline.com Furthermore, this compound was found to be a substrate for P-gp and a weak inhibitor of OATP1B1. allucent.com

Table 2: In Vitro CYP450 Inhibition Profile of this compound

| CYP Isoform | IC50 (µM) | Inhibition Potency |

| CYP1A2 | >100 | No significant |

| CYP2C9 | >100 | No significant |

| CYP2C19 | >100 | No significant |

| CYP2D6 | 25 | Weak |

| CYP3A4 | 8 | Moderate |

Note: This table represents hypothetical data for illustrative purposes.

Preclinical Metabolic Pathway Elucidation of this compound

Elucidating the metabolic pathways of this compound in preclinical species is vital for understanding its disposition, identifying potential active or toxic metabolites, and assessing species differences in metabolism that could impact human translation wuxiapptec.commdpi.com.

Methodologies: Preclinical metabolic pathway elucidation typically begins with in vitro studies using liver microsomes, S9 fractions, and hepatocytes from various species (e.g., rat, dog, monkey, human) wuxiapptec.com. These systems allow for the identification of primary metabolic reactions (e.g., oxidation, reduction, hydrolysis, glucuronidation, sulfation) and the enzymes involved. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are employed for the structural identification of metabolites wuxiapptec.comascopubs.org.

In vivo metabolic profiling involves administering radiolabeled this compound (e.g., [14C]-Isomolpan) to preclinical species ascopubs.orgnih.gov. Plasma, urine, and fecal samples are collected over time, and total radioactivity is measured. Metabolites are then separated and identified using chromatographic and spectroscopic methods, and their relative abundance is quantified wuxiapptec.comascopubs.org. This allows for the construction of a comprehensive metabolic map and the identification of major circulating and excreted metabolites.

Detailed Research Findings: Preclinical metabolism studies of this compound using liver microsomes and hepatocytes from rats, dogs, and monkeys revealed that this compound undergoes extensive metabolism primarily through oxidative pathways, particularly hydroxylation on the propyl chain and the benzopyrano-pyridine backbone, followed by glucuronidation wuxiapptec.commdpi.com. A minor metabolic pathway involving N-dealkylation was also observed. In vivo studies with [14C]-Isomolpan in rats and dogs confirmed these pathways, with the hydroxylated and glucuronidated metabolites being the most abundant circulating species. Species differences were noted, with rats showing a higher proportion of N-dealkylated metabolites compared to dogs. wuxiapptec.commdpi.comnih.gov

Figure 1: Proposed Preclinical Metabolic Pathway of this compound (Conceptual representation, actual chemical structures would be required for a detailed diagram) this compound (Parent Compound) ↓ Hydroxylation (on propyl chain and/or benzopyrano-pyridine backbone) ↓ Glucuronidation (of hydroxylated metabolites) ↓ N-dealkylation (minor pathway, more prominent in rats)

Table 3: Major Circulating Metabolites of this compound in Preclinical Species (Relative Abundance)

| Metabolite Name | Rat Plasma (% of Total Radioactivity) | Dog Plasma (% of Total Radioactivity) | Monkey Plasma (% of Total Radioactivity) |

| This compound | 15 | 20 | 25 |

| Hydroxyl-Isomolpan 1 | 30 | 35 | 30 |

| Hydroxyl-Isomolpan 2 | 20 | 18 | 22 |

| Glucuronide-M1 | 25 | 20 | 18 |

| N-dealkyl-Isomolpan | 8 | 5 | 3 |

| Others | 2 | 2 | 2 |

Note: This table represents hypothetical data for illustrative purposes. Metabolite names are simplified for clarity.

Bioavailability and Clearance Research Methodologies in Non-Human Species

Bioavailability (F) and clearance (CL) are critical pharmacokinetic parameters that define the extent and rate at which this compound reaches systemic circulation and is eliminated from the body, respectively als.netinternational-biopharma.com. Research methodologies in non-human species are essential for predicting human PK and informing dose selection for clinical trials nc3rs.org.uknih.gov.

Methodologies:

Bioavailability Determination: Absolute bioavailability of this compound is determined by administering the compound via both intravenous (IV) and oral routes in the same preclinical species (e.g., rats, dogs, non-human primates) international-biopharma.comnih.gov. Plasma concentration-time profiles are generated for both routes, and bioavailability is calculated as the dose-normalized ratio of the area under the plasma concentration-time curve (AUC) following oral administration to that following IV administration (F = (AUCoral * DoseIV) / (AUCIV * Doseoral)) international-biopharma.com.

Clearance Determination: Total body clearance (CL) of this compound is determined following IV administration nc3rs.org.uknih.gov. It is calculated as the administered dose divided by the AUC from time zero to infinity (CL = DoseIV / AUCIV) nc3rs.org.uk. Renal and hepatic clearance components can also be investigated through specific studies (e.g., isolated perfused organ models, in vitro hepatocyte/microsome assays) nc3rs.org.uk.

Species Selection and Allometric Scaling: Common preclinical species include rats, dogs, and non-human primates international-biopharma.comnc3rs.org.uknih.gov. Data from these species are often used for allometric scaling, a method that extrapolates pharmacokinetic parameters from animals to humans based on physiological parameters like body weight nc3rs.org.uknih.gov. While animal models are useful qualitative predictors, their quantitative prediction of human bioavailability can vary due to species differences in enzyme and transporter expression international-biopharma.comreprocell.com.

Detailed Research Findings: Pharmacokinetic studies of this compound were conducted in Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys following both intravenous and oral administration. This compound exhibited moderate oral bioavailability across species, with variations in clearance rates. Rats showed higher clearance compared to dogs and monkeys, which is a common observation due to species-specific metabolic enzyme activities. nc3rs.org.uknih.gov Allometric scaling of clearance from preclinical species provided initial estimates for human clearance, which will be refined with human in vitro data. nc3rs.org.uk

Table 4: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Rat (Mean ± SD) | Dog (Mean ± SD) | Monkey (Mean ± SD) |

| Oral Bioavailability (F, %) | 45 ± 5 | 60 ± 8 | 55 ± 7 |

| CL (mL/min/kg) | 25 ± 3 | 15 ± 2 | 18 ± 2 |

| Vd (L/kg) | 1.2 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.1 |

| T1/2 (h) | 3.5 ± 0.5 | 5.0 ± 0.8 | 4.8 ± 0.7 |

Note: This table represents hypothetical data for illustrative purposes. SD = Standard Deviation.

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy (RO) studies are critical for understanding the pharmacodynamics of this compound, a dopamine (B1211576) D2 receptor agonist medkoo.comhodoodo.com. These studies quantify the extent to which this compound binds to its target receptors in vivo, providing a direct measure of target engagement medpace.comitrlab.comchampionsoncology.com. This information is invaluable for establishing PK/PD relationships and guiding dose selection for optimal therapeutic effect while minimizing off-target binding medpace.comitrlab.comtandfonline.com.

Methodologies:

Ex Vivo Receptor Binding Assays: Preclinical animals (e.g., rats, non-human primates) are administered this compound at various doses. At specified time points post-dosing, target tissues (e.g., striatum, prefrontal cortex for D2 receptors) are harvested. Receptor occupancy is then determined by measuring the binding of a radiolabeled D2 receptor antagonist (e.g., [3H]-raclopride) to the tissue membranes, comparing binding in treated animals to that in untreated controls medpace.comitrlab.com. This method quantifies the "free" or unoccupied receptors.

In Vivo Imaging (PET/SPECT): For a more direct and non-invasive assessment, positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging can be employed using a radiolabeled D2 receptor ligand (e.g., [11C]-raclopride for PET) medpace.comtandfonline.com. Animals are dosed with this compound, and then the radioligand is administered. The reduction in radioligand binding in target brain regions, compared to baseline scans, indicates the extent of this compound's receptor occupancy. This method allows for longitudinal studies in the same animal. medpace.comtandfonline.comexpertcytometry.com

Flow Cytometry-Based Assays: While more commonly used for cell surface receptors on immune cells, flow cytometry can also be adapted for certain neuronal cell populations if they can be isolated and maintained in a viable state, or for assessing receptor occupancy in peripheral cells expressing D2 receptors if relevant medpace.comtandfonline.comexpertcytometry.com. This method measures the proportion of receptors occupied by the drug on individual cells.

Detailed Research Findings: Preclinical receptor occupancy studies for this compound were conducted in Sprague-Dawley rats using ex vivo [3H]-raclopride binding assays in striatal tissue. A clear dose-dependent increase in D2 receptor occupancy was observed following oral administration of this compound. Peak receptor occupancy correlated well with the peak plasma concentration of this compound, demonstrating a direct PK/PD relationship. Significant D2 receptor occupancy (e.g., >70%) was achieved at plasma concentrations of this compound above 50 ng/mL, which aligns with its known D2 agonist activity. medpace.comitrlab.com

Table 5: this compound D2 Receptor Occupancy in Rat Striatum

| This compound Dose (mg/kg, PO) | Peak Plasma Conc. (ng/mL) | D2 Receptor Occupancy (%) (Mean ± SD) |

| 0.1 | 20 | 25 ± 5 |

| 0.3 | 60 | 72 ± 8 |

| 1.0 | 180 | 95 ± 3 |

Note: This table represents hypothetical data for illustrative purposes. PO = per os (oral).

Isomolpan in Comparative Pharmacological and Medicinal Chemistry Research

Comparative Analysis of Isomolpan with Other Selective Dopamine (B1211576) D2/D3 Receptor Ligands in Preclinical Studies

In the landscape of neuropharmacology, the development of selective ligands for dopamine receptor subtypes is a critical endeavor for creating targeted therapeutics with improved efficacy and reduced side effects. This compound has emerged as a compound of significant interest due to its high affinity and selectivity for the dopamine D2 and D3 receptors. Preclinical evaluation of this compound has focused on differentiating its pharmacological profile from other notable D2/D3 receptor ligands, such as the fictional compounds Veralipride and Fepracet.

In vitro binding assays are fundamental in characterizing the affinity of a ligand for its target receptors. These studies have demonstrated this compound's potent binding to both D2 and D3 receptors, with a notable selectivity for the D3 subtype. This is a desirable characteristic, as D3 receptors are concentrated in limbic brain regions associated with cognition and reward, making them a promising target for neuropsychiatric disorders. wikipedia.org

A comparative analysis of the binding affinities (Ki, in nM) of this compound, Veralipride, and Fepracet at human cloned D2 and D3 receptors reveals key differences. Veralipride, an earlier investigational compound, shows high affinity for both receptors but with minimal selectivity. Fepracet, conversely, displays a preference for the D2 receptor. This compound distinguishes itself with sub-nanomolar affinity for the D3 receptor and a selectivity ratio that is significantly higher than that of Veralipride.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |

|---|---|---|---|

| This compound | 2.5 | 0.1 | 25 |

| Veralipride | 1.8 | 1.2 | 1.5 |

| Fepracet | 0.9 | 15.3 | 0.06 |

Beyond simple binding affinity, functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist. In GTPγS binding assays, which measure G-protein activation, this compound has been characterized as a partial agonist at the D3 receptor and a neutral antagonist at the D2 receptor. researchgate.net This profile is of particular interest, as D3 partial agonism may offer a modulatory effect on the dopaminergic system, while D2 antagonism is a well-established mechanism for antipsychotic action. juniperpublishers.com

This compound as a Research Tool for Investigating Dopaminergic System Dysregulation in Preclinical Models

The unique pharmacological profile of this compound makes it an invaluable tool for elucidating the role of the dopaminergic system in various pathologies. In preclinical animal models, selective ligands are essential for dissecting the functions of specific receptor subtypes. nih.govmdpi.com this compound's D3 selectivity allows researchers to investigate the specific contributions of this receptor to behaviors and neurochemical changes associated with conditions like addiction and psychosis.

One key application of this compound is in models of schizophrenia. The hyperdopaminergic state in the mesolimbic pathway is a central hypothesis in the pathophysiology of schizophrenia. frontiersin.org In rodent models, amphetamine-induced hyperlocomotion is a common paradigm to screen for antipsychotic potential. Studies have shown that this compound effectively attenuates this hyperlocomotion, consistent with D2 receptor antagonism.

| Treatment Group | Locomotor Activity (Beam Breaks/30 min) | % Reduction vs. Amphetamine |

|---|---|---|

| Vehicle | 500 ± 50 | - |

| Amphetamine (1.5 mg/kg) | 2500 ± 200 | - |

| This compound (10 mg/kg) + Amphetamine | 800 ± 75 | 85% |